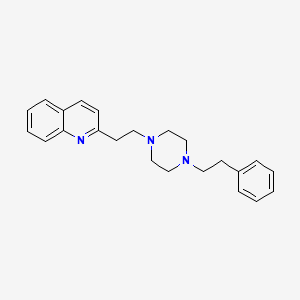
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. This compound exhibits chemical reactivity similar to both benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Quinoline derivatives are significant in various pharmacological applications due to their broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)-, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . Additionally, modern synthetic approaches include microwave-assisted synthesis and solvent-free reactions utilizing eco-friendly catalysts .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of heterogeneous catalysts, such as cobalt oxide or titanium dioxide, has been reported to be effective in the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline derivatives undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common in quinoline chemistry.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions include quinoline N-oxide, reduced quinoline derivatives, and various substituted quinolines with functional groups such as halogens, nitro groups, and sulfonic acids .
Aplicaciones Científicas De Investigación
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to receptors, modulating their activity and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: Another nitrogen-based heterocyclic compound with similar biological activities.
Quinoxaline: Known for its antimicrobial and anticancer properties.
Cinnoline: Exhibits pharmacological activities similar to quinoline derivatives.
Uniqueness
Quinoline, 2-(2-(4-(2-phenylethyl)-1-piperazinyl)ethyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine moiety linked to a phenylethyl group enhances its potential as a therapeutic agent .
Propiedades
Número CAS |
57962-04-6 |
|---|---|
Fórmula molecular |
C23H27N3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
2-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]quinoline |
InChI |
InChI=1S/C23H27N3/c1-2-6-20(7-3-1)12-14-25-16-18-26(19-17-25)15-13-22-11-10-21-8-4-5-9-23(21)24-22/h1-11H,12-19H2 |
Clave InChI |
KUIHHXDVPFEUOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=CC=C2)CCC3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Methylphenyl)diazenyl]-9H-carbazole](/img/structure/B14613011.png)
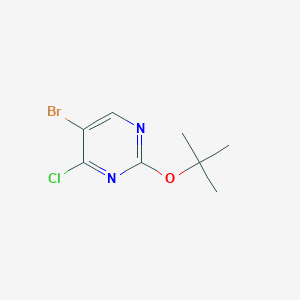
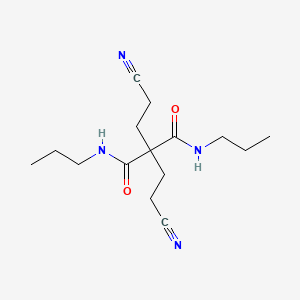
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
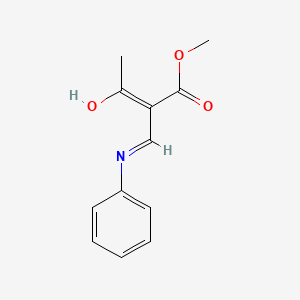
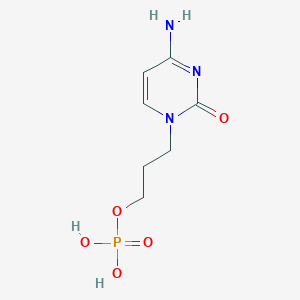
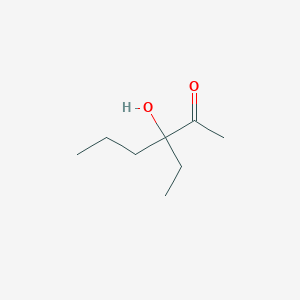

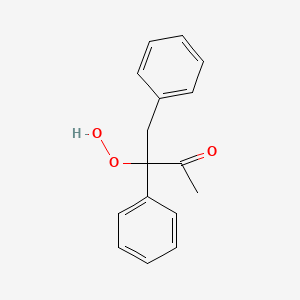
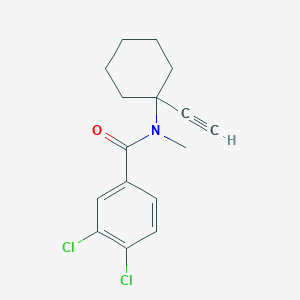
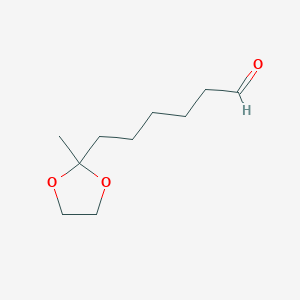
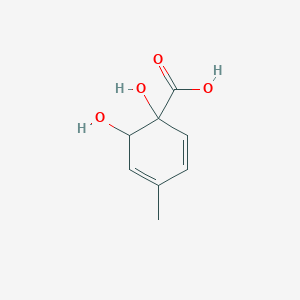
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
